6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-(2-methoxybenzyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
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Overview
Description
This compound is a complex organic molecule with a long and intricate name. Let’s break it down:
Chemical Structure: The compound’s structure consists of a quinoline core, which is a bicyclic aromatic system. It contains several functional groups, including fluorine atoms, methoxy groups, and a carboxamide moiety.
Systematic Name: The systematic IUPAC name of this compound is as follows
Preparation Methods
Synthetic Routes:
Industrial Production:
Industrial-scale production methods are proprietary and often closely guarded by pharmaceutical companies or research institutions. Generally, large-scale synthesis involves optimizing yield, minimizing waste, and ensuring cost-effectiveness. Researchers may explore various synthetic pathways, starting from commercially available precursors.
Chemical Reactions Analysis
Reactivity:
The compound may undergo various chemical reactions, including:
Oxidation: Oxidation reactions could involve the fluoroethyl group or the methoxy groups.
Reduction: Reduction of the quinoline core or other functional groups.
Substitution: Nucleophilic substitution reactions at the carboxamide or benzyl positions.
Common Reagents and Conditions:
Fluorination: Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor can introduce fluorine atoms.
Methoxylation: Methoxy groups can be introduced using methoxide bases (e.g., sodium methoxide).
Amidation: Carboxamides are typically synthesized via amidation reactions using appropriate coupling agents (e.g., EDC/HOBt).
Quinoline Synthesis: The quinoline core can be formed through various methods, such as the Skraup synthesis or Friedländer synthesis.
Major Products:
The major products depend on the specific reaction conditions and regioselectivity. Isolation and characterization of intermediates are crucial to understanding the reaction pathways.
Scientific Research Applications
This compound’s applications span various fields:
Medicine: It may exhibit pharmacological properties, potentially as an antimicrobial, antiviral, or anticancer agent.
Chemical Biology: Researchers might explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Industry: If scalable, it could find use in materials science or as a building block for other compounds.
Mechanism of Action
The compound’s mechanism of action likely involves binding to specific molecular targets. Further studies are needed to elucidate these interactions. Potential pathways include inhibition of enzymes, modulation of cell signaling, or interference with cellular processes.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, researchers would compare this compound’s structure, reactivity, and biological activity with related molecules. Literature searches and computational analyses would reveal its uniqueness and potential advantages.
Remember that detailed experimental data and specific references are essential for a comprehensive article
Properties
Molecular Formula |
C21H19F3N2O4 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
6,8-difluoro-1-(2-fluoroethyl)-7-methoxy-N-[(2-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C21H19F3N2O4/c1-29-16-6-4-3-5-12(16)10-25-21(28)14-11-26(8-7-22)18-13(19(14)27)9-15(23)20(30-2)17(18)24/h3-6,9,11H,7-8,10H2,1-2H3,(H,25,28) |
InChI Key |
PBUWZFNXISFLAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2=CN(C3=C(C(=C(C=C3C2=O)F)OC)F)CCF |
Origin of Product |
United States |
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